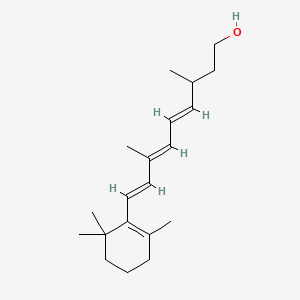

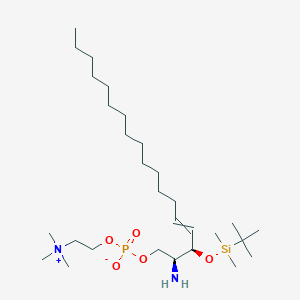

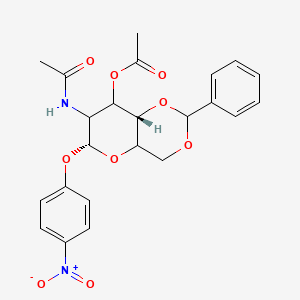

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside is an innovative biomedical compound . It has garnered significant interest in studying bacterial infections due to its antimicrobial capabilities . This compound is also dexterously used for delivering pharmaceutical drugs .

Synthesis Analysis

The synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside involves the reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with metal salts . It is used as a carbohydrate building block for the synthesis of N-acetyl muramic acid and similar compounds .Molecular Structure Analysis

The molecular formula of this compound is C22H25NO6 . It has a molecular weight of 399.44 . The structure includes five of six defined stereocentres .Chemical Reactions Analysis

The compound forms a tetranuclear mu (4)-hydroxido bridged copper (II) complex when reacted with the metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 650.6±55.0 °C at 760 mmHg, and a flash point of 347.2±31.5 °C . It has a molar refractivity of 105.8±0.4 cm3, and a molar volume of 305.7±5.0 cm3 .Scientific Research Applications

Synthesis of N-Acetyl Muramic Acid Derivatives

This compound serves as a crucial building block in the synthesis of N-acetyl muramic acid and its derivatives . These derivatives are significant because N-acetyl muramic acid is a component of the bacterial cell wall, which makes it a target for developing antibiotics that can inhibit bacterial growth.

Preparation of 2,3-Diamino-2,3-Dideoxy-glucopyranoside Derivatives

Researchers utilize this compound for the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . These derivatives are valuable for studying various biological processes, including bacterial cell wall synthesis and the development of potential antibacterial agents.

Antimicrobial Research

The compound has shown promise in antimicrobial research, particularly in studying bacterial infections . Its structure allows for the exploration of its antimicrobial capabilities, with the potential to target and inhibit a wide range of bacterial strains.

Biomedical Engineering

As a meticulously engineered biomedical compound, it stands as a paramount instrument in studying pervasive quandaries of bacterial infections . Its precise structure allows for detailed studies on the interactions between bacterial cells and potential drug molecules.

Mechanism of Action

Target of Action

Similar compounds have been known to target bacterial metabolic pathways .

Mode of Action

It’s suggested that similar compounds can thwart the proliferation of bacteria by selectively impeding their pivotal metabolic pathways .

Biochemical Pathways

It’s known that similar compounds can selectively impede bacterial metabolic pathways .

Result of Action

Similar compounds have shown antimicrobial capabilities, holding immense promise for targeting and inhibiting diverse bacterial strains .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Future Directions

Given its antimicrobial capabilities and its use in drug delivery, this compound holds immense promise for future research, particularly in the field of biomedical science and pharmacology . Further studies could explore its potential applications in treating various bacterial infections and other diseases.

properties

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUPDKLMGPJJS-UWPRFDSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

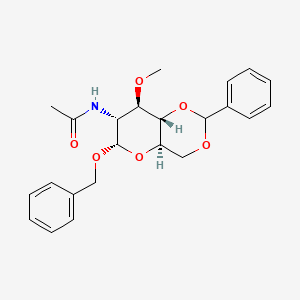

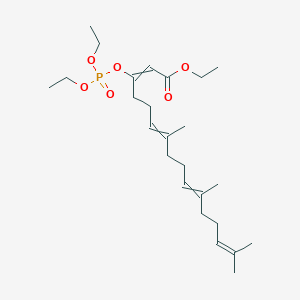

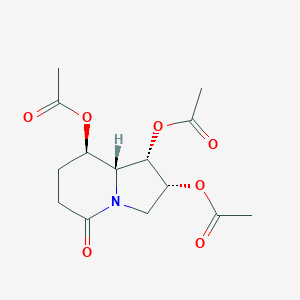

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)

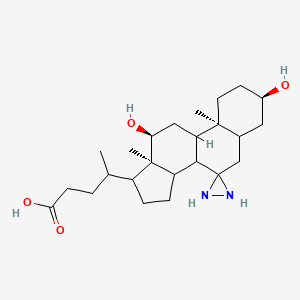

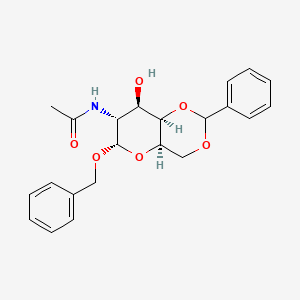

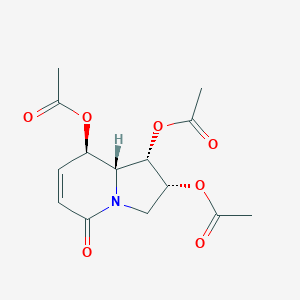

![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)

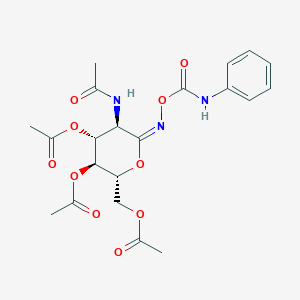

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)